3,4-Dichloro-1-Methyl-5-Phenoxy-1H-Pyrazole
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Overview
Description
3,4-Dichloro-1-Methyl-5-Phenoxy-1H-Pyrazole: is a heterocyclic compound with the molecular formula C10H8Cl2N2O . It is characterized by the presence of a pyrazole ring substituted with dichloro, methyl, and phenoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-1-Methyl-5-Phenoxy-1H-Pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dichloro-1-methylpyrazole with phenol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dichloro-1-Methyl-5-Phenoxy-1H-Pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules, often used in the synthesis of pharmaceuticals and agrochemicals.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide or thiourea in solvents like ethanol or DMF.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 3,4-diamino-1-methyl-5-phenoxy-1H-pyrazole, while oxidation might produce a pyrazole-4-carboxylic acid derivative .
Scientific Research Applications
Chemistry: In chemistry, 3,4-Dichloro-1-Methyl-5-Phenoxy-1H-Pyrazole is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for the development of new therapeutic agents .
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Researchers are investigating its efficacy and safety profiles in preclinical studies .
Industry: In the industrial sector, this compound is used in the development of agrochemicals and materials science. Its derivatives are employed in the formulation of pesticides and herbicides, as well as in the creation of advanced materials with specific properties .
Mechanism of Action
The mechanism of action of 3,4-Dichloro-1-Methyl-5-Phenoxy-1H-Pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways. This inhibition can result in the modulation of cellular processes such as proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
3,4-Dichloro-1-Methyl-5-Phenyl-1H-Pyrazole: Similar structure but with a phenyl group instead of a phenoxy group.
3,4-Dichloro-1-Methyl-5-Methoxy-1H-Pyrazole: Similar structure but with a methoxy group instead of a phenoxy group.
3,4-Dichloro-1-Methyl-5-Ethoxy-1H-Pyrazole: Similar structure but with an ethoxy group instead of a phenoxy group.
Uniqueness: 3,4-Dichloro-1-Methyl-5-Phenoxy-1H-Pyrazole is unique due to the presence of the phenoxy group, which imparts distinct chemical and biological properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable scaffold for the development of new compounds with desired properties .
Properties
IUPAC Name |
3,4-dichloro-1-methyl-5-phenoxypyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2O/c1-14-10(8(11)9(12)13-14)15-7-5-3-2-4-6-7/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMJPXACOXZQRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)Cl)Cl)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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